2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE
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Overview
Description
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Methyl Group: The methyl group is introduced at the 5-position of the benzimidazole ring through alkylation reactions using methylating agents such as methyl iodide.
Thioether Formation: The thiol group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the thiol-substituted benzimidazole with naphthalene-2-yl acetic acid or its derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, amines, dimethylformamide, and chloroform.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation. This can lead to its potential therapeutic effects in diseases such as cancer and inflammatory disorders.
Comparison with Similar Compounds
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE can be compared with other benzimidazole derivatives:
2-[(1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Similar structure but lacks the methyl group and naphthalene moiety, resulting in different biological activities.
2-[(5-CHLORO-1H-BENZIMIDAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and interactions with biological targets.
2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETIC ACID: Lacks the naphthalene moiety, which can affect its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-6-9-17-18(10-13)23-20(22-17)25-12-19(24)21-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPPNCJCMPTQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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